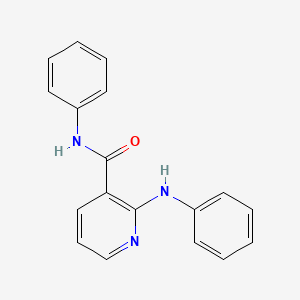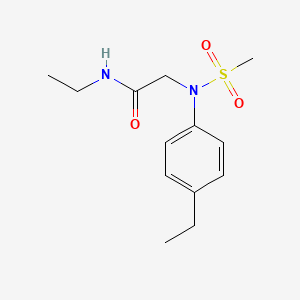
2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide
Übersicht
Beschreibung
2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPA and has a molecular formula of C23H22N2O2.
Wirkmechanismus
The mechanism of action of 2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This inhibition is thought to occur through the induction of cell cycle arrest and apoptosis. Furthermore, DMAPA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial activity, 2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. Additionally, DMAPA has been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potency and selectivity. The compound has been shown to exhibit potent activity against cancer cells and various bacteria and fungi, while having minimal toxicity to healthy cells. Additionally, DMAPA is relatively easy to synthesize, making it readily available for use in research.
However, one of the main limitations of using 2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound in vivo and can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide. One potential direction is to investigate the compound's potential as a drug candidate for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and to identify potential targets for the compound. Finally, there is a need for more research on the compound's potential applications in other fields, such as agriculture and environmental science.
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DMAPA has also been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
(Z)-2-acetamido-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-14(2)11-17(10-13)21-19(23)18(20-15(3)22)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,22)(H,21,23)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTAVIMXABOWDC-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(acetylamino)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4777995.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)

![1-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4778021.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4778030.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4778046.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4778053.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4778063.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxy-2-naphthamide](/img/structure/B4778071.png)

![1-[(3,4-dichlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4778093.png)
![1-[(4-ethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4778094.png)